molecular formula C15H14ClN B12310586 Anthracen-9-ylmethanamine hydrochloride

Anthracen-9-ylmethanamine hydrochloride

Cat. No.: B12310586
M. Wt: 243.73 g/mol
InChI Key: WYAPSIOWXSDTNS-UHFFFAOYSA-N
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Description

Anthracen-9-ylmethanamine hydrochloride is an organic compound with the molecular formula C15H14ClN. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is commonly used in various chemical and industrial applications. The compound is known for its unique chemical properties and its role in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Anthracen-9-ylmethanamine hydrochloride can be synthesized through the reduction of 9-anthraldehyde oxime. The process involves the use of lithium aluminium hydride (LiAlH4) in dry tetrahydrofuran (THF) under an argon atmosphere. The resulting product is then treated with hydrochloric acid (HCl) to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reduction techniques. The process is optimized for higher yields and purity, ensuring that the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Anthracen-9-ylmethanamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can further modify the compound’s structure.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminium hydride (LiAlH4) is a common reducing agent.

    Substitution: Reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl) are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthracene derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Anthracen-9-ylmethanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of anthracen-9-ylmethanamine hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Its aromatic structure also allows for π-π interactions with other aromatic compounds, influencing its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    9-Anthraldehyde oxime: A precursor in the synthesis of anthracen-9-ylmethanamine hydrochloride.

    Anthracen-9-ylmethanamine: The base form of the hydrochloride salt.

    Anthracene derivatives: Various derivatives with similar aromatic structures and reactivity.

Uniqueness

This compound is unique due to its specific structure and reactivity. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

Properties

Molecular Formula

C15H14ClN

Molecular Weight

243.73 g/mol

IUPAC Name

anthracen-9-ylmethanamine;hydrochloride

InChI

InChI=1S/C15H13N.ClH/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15;/h1-9H,10,16H2;1H

InChI Key

WYAPSIOWXSDTNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN.Cl

Origin of Product

United States

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